molecular formula C10H8FNO2 B6284151 methyl 2-cyano-2-(2-fluorophenyl)acetate CAS No. 259248-36-7

methyl 2-cyano-2-(2-fluorophenyl)acetate

Cat. No. B6284151
CAS RN: 259248-36-7
M. Wt: 193.2
InChI Key:
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Description

Methyl 2-cyano-2-(2-fluorophenyl)acetate (MFCA) is an organic compound that is used in a variety of scientific applications. It is a fluorinated organic compound that is commonly used in laboratory experiments and research. MFCA is a colorless solid that is soluble in water and organic solvents, and it has a low vapor pressure. MFCA has a number of unique properties that make it an ideal compound for use in a variety of scientific applications.

Scientific Research Applications

Methyl 2-cyano-2-(2-fluorophenyl)acetate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, materials science, and agrochemicals. It has also been used as a reagent in the synthesis of peptides, nucleosides, and other organic molecules. Additionally, methyl 2-cyano-2-(2-fluorophenyl)acetate has been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants.

Mechanism of Action

Methyl 2-cyano-2-(2-fluorophenyl)acetate is a fluorinated organic compound that is used in a variety of scientific applications. The compound works by forming a covalent bond between the fluorine atom and the carbon atom of the molecule. This covalent bond is very strong and results in a highly stable and non-reactive molecule. The covalent bond between the fluorine atom and the carbon atom of the molecule also makes the molecule resistant to hydrolysis and other reactions.
Biochemical and Physiological Effects
methyl 2-cyano-2-(2-fluorophenyl)acetate is a fluorinated organic compound that has been used in a variety of scientific applications. The compound has been found to have a number of biochemical and physiological effects. The compound has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, methyl 2-cyano-2-(2-fluorophenyl)acetate has been found to be an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. The compound has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

Methyl 2-cyano-2-(2-fluorophenyl)acetate has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using methyl 2-cyano-2-(2-fluorophenyl)acetate is that it is a non-toxic and non-irritant compound. Additionally, the compound is relatively stable and has a low vapor pressure, making it ideal for use in a variety of laboratory experiments. One of the limitations of using methyl 2-cyano-2-(2-fluorophenyl)acetate is that it is a fluorinated compound and can react with other compounds in the laboratory, making it difficult to use in some experiments.

Future Directions

Methyl 2-cyano-2-(2-fluorophenyl)acetate has a number of potential future applications in the scientific community. One potential application is in the development of new pharmaceuticals and materials science. Additionally, methyl 2-cyano-2-(2-fluorophenyl)acetate could be used in the development of new fluorinated compounds, such as fluorinated polymers and surfactants. Additionally, methyl 2-cyano-2-(2-fluorophenyl)acetate could be used in the development of new peptides and nucleosides for use in drug delivery systems. Finally, methyl 2-cyano-2-(2-fluorophenyl)acetate could be used in the development of new agrochemicals for use in agricultural applications.

Synthesis Methods

Methyl 2-cyano-2-(2-fluorophenyl)acetate can be synthesized through a number of different methods. The most common method is the reaction of 2-cyano-2-(2-fluorophenyl)acetic acid with methyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and the product is purified by recrystallization. Other methods of synthesis include the reaction of 2-cyano-2-(2-fluorophenyl)acetic acid with an alkyl halide, such as methyl bromide, in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-fluorobenzaldehyde", "malononitrile", "methyl acetoacetate", "sodium ethoxide", "ethanol", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-fluorocinnamic acid by Knoevenagel condensation of 2-fluorobenzaldehyde and malononitrile in ethanol using sodium ethoxide as a catalyst.", "Step 2: Esterification of 2-fluorocinnamic acid with methyl acetoacetate in the presence of sulfuric acid as a catalyst to form methyl 2-cyano-2-(2-fluorophenyl)acetate.", "Step 3: Purification of the product by washing with sodium bicarbonate and water, drying with magnesium sulfate, and recrystallization from diethyl ether." ] }

CAS RN

259248-36-7

Product Name

methyl 2-cyano-2-(2-fluorophenyl)acetate

Molecular Formula

C10H8FNO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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